molecular formula C12H15BrN2O3S B5211112 2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide

2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide

Cat. No.: B5211112
M. Wt: 347.23 g/mol
InChI Key: CIDDHIFTUJZVMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide typically involves multiple stepsThe final step involves the acylation of the intermediate product with prop-2-enylacetamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .

Scientific Research Applications

2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-N-methylsulfonylanilino)acetic acid
  • 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide

Uniqueness

Compared to similar compounds, 2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide stands out due to its unique structural features, which confer distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-3-8-14-12(16)9-15(19(2,17)18)11-6-4-10(13)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDDHIFTUJZVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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